RRG Protein in Mice
The RRG protein, also known as the Rho-related GTPase, is a member of the Rho family of small GTPases. These proteins are pivotal in regulating various cellular processes, including cytoskeletal dynamics, cell migration, and signal transduction. In mice, RRG protein plays a significant role in developmental processes and is implicated in several physiological functions.
Source
RRG protein is primarily expressed in the brain and other tissues, with its expression levels varying across different cell types. Research has shown that it is involved in synaptic plasticity and neuronal signaling pathways, making it a critical component in neurobiology studies.
Classification
RRG protein falls under the broader category of small GTPases. These proteins are classified based on their ability to bind and hydrolyze guanosine triphosphate (GTP), which is essential for their function in cellular signaling.
Methods
The synthesis of RRG protein can be studied using various methods, including:
Technical Details
Protocols for synthesizing and analyzing RRG protein often involve complex biochemical techniques, including solid-phase peptide synthesis and gel electrophoresis for purification and characterization . Advanced imaging techniques, such as fluorescence microscopy, are also employed to study localization and dynamics within cells.
Structure
The molecular structure of RRG protein consists of a conserved GTPase domain that facilitates its interaction with GTP and GDP. The structural integrity of this domain is crucial for its function in signal transduction pathways.
Data
Crystallographic studies have provided detailed insights into the three-dimensional conformation of RRG protein, revealing critical regions for GTP binding and hydrolysis. Structural data indicate that mutations within these regions can significantly affect the protein's activity and cellular localization.
Reactions
RRG protein participates in several biochemical reactions:
Technical Details
Studies often employ pull-down assays and co-immunoprecipitation techniques to elucidate the interaction networks involving RRG protein. These methods help identify potential targets and pathways influenced by RRG activity .
Process
The mechanism of action for RRG protein involves its activation by guanine nucleotide exchange factors (GEFs), which facilitate the exchange of GDP for GTP. Once activated, RRG can interact with effector proteins that mediate downstream signaling cascades involved in cell movement and morphology changes.
Data
Research has demonstrated that alterations in RRG function can lead to significant changes in cellular behavior, including enhanced migration or altered growth patterns in response to extracellular signals .
Physical Properties
RRG protein exhibits typical characteristics associated with small GTPases, including a relatively small molecular weight and solubility in aqueous solutions. Its stability can be affected by factors such as temperature and ionic strength.
Chemical Properties
The chemical behavior of RRG is influenced by its ability to bind nucleotides (GTP/GDP) and interact with other proteins. This binding affinity is crucial for its role in cellular signaling.
Relevant analyses often include:
These properties are essential for understanding how RRG functions under physiological conditions.
Scientific Uses
RRG protein has several applications in scientific research:
Mouse RRG proteins belong to the OBG-HflX superfamily of GTPases, characterized by a canonical GTPase domain (G domain) that includes five conserved sequence motifs (G1-G5) responsible for nucleotide binding and hydrolysis [2]. The G domain spans approximately 40 kDa and contains switch I and II regions that undergo conformational changes during GTP/GDP cycling. Key motifs include:
Table 1: Conserved Motifs in Mouse RRG GTPase Domains
Motif | Sequence | Function |
---|---|---|
G1 | GXXXXGK[S/T] | Phosphate coordination |
G2 | T | Effector binding |
G3 | DXXG | GTP hydrolysis |
G4 | NKXD | Guanine recognition |
G5 | [C/T]SA[K/L] | Guanine specificity |
RRG proteins contain intrinsically disordered regions (IDRs) enriched in RGG/RG repeats (≥2 motifs per 30 residues) that confer structural plasticity [3] [7]. These motifs enable:
RRG proteins undergo regulatory PTMs:
Table 2: Key PTMs in Mouse RRG Proteins
Modification | Residue | Enzyme | Functional Impact |
---|---|---|---|
Arginine methylation | RGG motifs | PRMT1/3/6 | Reduces RNA affinity |
Lysine hydroxylation | K10 (DRG1) | JMJD7 | Stabilizes HTH domain |
Serine phosphorylation | S71 (Switch I) | PAK1 | Inhibits GTP hydrolysis |
High-resolution structures reveal conformational states:
Table 3: Structural Features of Mouse RRG Proteins
Technique | Resolution | Conformational State | Key Observation |
---|---|---|---|
X-ray crystallography | 2.8 Å | GTP-bound | HTH domain contacts GTPase domain |
Cryo-EM | 4.1 Å | Ribosome-bound | S5D2L domain interacts with 40S subunit |
Cryo-EM | 3.9 Å | GDP-bound | Switch I disordered |
Molecular dynamics | N/A | pH 2.0 vs 7.0 | Catalytic Glu144 protonation shift |
Structural distinctions:
Functional divergence:
Table 4: RRG vs. Rho GTPase Structural and Functional Comparison
Feature | RRG GTPases | Rho GTPases |
---|---|---|
Domain architecture | HTH + GTPase + S5D2L | GTPase-only |
GTP hydrolysis rate | 0.1 min⁻¹ | 0.02 min⁻¹ |
Key regulators | DFRP proteins | GDIs |
Effector targets | Ribosomal proteins | Actin nucleators |
Intrinsic disorder | High (RGG motifs) | Low |
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